2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” consists of a bromo-fluoro phenyl group attached to a methylamino ethan-1-ol group. The InChI code for this compound is 1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 .Physical And Chemical Properties Analysis
The compound “2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol” is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into fluorinated molecules, such as "2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol," focuses on their synthesis, chemical properties, and potential applications in various fields. For instance, studies on monofluorinated small molecules highlight the significance of planar configurations and hydrogen bonding in determining the chemical behavior of fluorinated compounds. Such insights are crucial for designing molecules with desired properties for pharmaceuticals, agrochemicals, and materials science (Burns & Hagaman, 1993).
Materials Science and Engineering
In materials science, the unique properties of fluorinated compounds, including their thermal stability and resistance to solvents and acids, make them suitable for use in advanced materials. For example, the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, demonstrating the versatility of fluorinated compounds in developing new materials with biological applications (Basu Baul et al., 2009).
Biological Studies
Fluorinated compounds are also studied for their biological applications, such as in the design of fluorescent sensors for detecting metal ions or for intracellular imaging. The development of fluorescent sensors based on fluorinated compounds for the detection of aluminum ions showcases the intersection of chemistry and biology, where the unique properties of fluorinated compounds are harnessed for biological imaging and diagnostic purposes (Yadav & Singh, 2018).
properties
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVFGLGQNTTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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